![molecular formula C21H16N4OS B11053514 2-Amino-4-(1-naphthylcarbonyl)-6-(propylsulfanyl)-3,5-pyridinedicarbonitrile](/img/no-structure.png)
2-Amino-4-(1-naphthylcarbonyl)-6-(propylsulfanyl)-3,5-pyridinedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(1-naphthylcarbonyl)-6-(propylsulfanyl)-3,5-pyridinedicarbonitrile is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1-naphthylcarbonyl)-6-(propylsulfanyl)-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the naphthylcarbonyl and propylsulfanyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase efficiency and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(1-naphthylcarbonyl)-6-(propylsulfanyl)-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(1-naphthylcarbonyl)-6-(propylsulfanyl)-3,5-pyridinedicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(1-naphthylcarbonyl)-6-(propylsulfanyl)-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-(1-naphthyl)thiazole
- 2-Amino-4-(1-naphthylcarbonyl)-6-(methylsulfanyl)-3,5-pyridinedicarbonitrile
Uniqueness
2-Amino-4-(1-naphthylcarbonyl)-6-(propylsulfanyl)-3,5-pyridinedicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C21H16N4OS |
---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2-amino-4-(naphthalene-1-carbonyl)-6-propylsulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C21H16N4OS/c1-2-10-27-21-17(12-23)18(16(11-22)20(24)25-21)19(26)15-9-5-7-13-6-3-4-8-14(13)15/h3-9H,2,10H2,1H3,(H2,24,25) |
InChI-Schlüssel |
MTFYJYCNWLEPTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=C(C(=C(C(=N1)N)C#N)C(=O)C2=CC=CC3=CC=CC=C32)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.